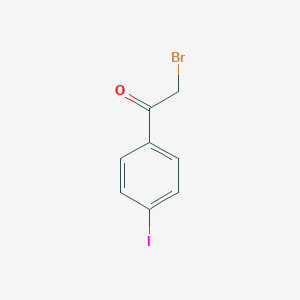

2-Bromo-1-(4-iodophenyl)ethanone

Cat. No. B185315

Key on ui cas rn:

31827-94-8

M. Wt: 324.94 g/mol

InChI Key: FSIBMLJFLPWMTD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08921573B2

Procedure details

To a clear dark solution of 1-(4-iodophenyl)ethanone (1.046 kg, 4.251 mol, 1 equiv.) in DCM (8 L) was charged (dropwise) bromine (228 ml, 4.45 mol, 1.047 equiv.) over the period of 30 to 45 min at the ambient temperature. The reaction was slightly exothermic (temperature increased to about 20˜25° C.) and released a lot of hydrogen bromide gas as the by-product. The reaction was considered as complete after 3 to 4 hrs as indicated by HPLC (typically ˜7% starting material, ˜10% di-bromo by-product, and ˜83% desired mono-bromo product, all in area % by HPLC). It was then quenched and neutralized by aqueous NaHCO3 solution wash (4 L), followed by brine wash (3 L). Upon drying over Na2SO4, it is rotavapped and solvent swapped to THF and the desired product was crystallized from THF (final volume about 2 L) at from 50° C. to 20° C. to afford the 1st crop: 340 g (98% HPLC purity); by concentrating the mother liquor to about half-volume to afford the 2nd crop: 426 g (98% HPLC purity); by further concentrating and addition of hexanes (i.e., THF/hexanes, 1:1) to afford the 3rd crop: 339 g (97+% HPLC purity). The combined crystal title compound was 1.105 kg (80% yield). 1H NMR (500 MHz, CDCl3): 7.88 (d, 2H), 7.70 (d, 2H), 4.42 (s, 2H).

Name

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[Br:11]Br.Br>C(Cl)Cl>[Br:11][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.046 kg

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)C(C)=O

|

|

Name

|

|

|

Quantity

|

228 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(temperature increased to about 20˜25° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

complete after 3 to 4 hrs

|

|

Duration

|

3.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was then quenched

|

WASH

|

Type

|

WASH

|

|

Details

|

wash (4 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash (3 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Upon drying over Na2SO4, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the desired product was crystallized from THF (final volume about 2 L) at from 50° C. to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the 1st crop

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating the mother liquor to about half-volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the 2nd crop

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by further concentrating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition of hexanes (i.e., THF/hexanes, 1:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the 3rd crop

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC(=O)C1=CC=C(C=C1)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |